8-Methyl-5,6,7,8-tetrahydropteridin-6-one

Chemical Synthesis Quality Control Building Blocks

8-Methyl-5,6,7,8-tetrahydropteridin-6-one (CAS 1314964-55-0) is a heterocyclic organic compound belonging to the pteridine family, characterized by a tetrahydropteridine core with a methyl group at the 8-position and a ketone group at the 6-position. Its molecular formula is C₇H₈N₄O, with a molecular weight of 164.16 g/mol.

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
CAS No. 1314964-55-0
Cat. No. B1526961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-5,6,7,8-tetrahydropteridin-6-one
CAS1314964-55-0
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCN1CC(=O)NC2=CN=CN=C21
InChIInChI=1S/C7H8N4O/c1-11-3-6(12)10-5-2-8-4-9-7(5)11/h2,4H,3H2,1H3,(H,10,12)
InChIKeyUCYLPCDIRNPSRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-5,6,7,8-tetrahydropteridin-6-one (CAS 1314964-55-0) – Core Structure and Procurement Baseline


8-Methyl-5,6,7,8-tetrahydropteridin-6-one (CAS 1314964-55-0) is a heterocyclic organic compound belonging to the pteridine family, characterized by a tetrahydropteridine core with a methyl group at the 8-position and a ketone group at the 6-position . Its molecular formula is C₇H₈N₄O, with a molecular weight of 164.16 g/mol . This compound is primarily utilized as a versatile small molecule scaffold and a building block in medicinal chemistry and chemical biology research . Pteridine derivatives are well-established intermediates in the synthesis of biologically active molecules, including kinase inhibitors and antiproliferative agents [1].

Why 8-Methyl-5,6,7,8-tetrahydropteridin-6-one Cannot Be Casually Substituted


The tetrahydropteridine scaffold is highly sensitive to substitution patterns, which directly dictate chemical reactivity, stability, and biological target engagement. For example, the presence and position of a methyl group significantly alters the redox behavior and polarographic reduction profiles of pteridine derivatives [1]. 8-Methyl substitution specifically influences the compound‘s susceptibility to oxidative demethylation under certain conditions, a transformation not observed in non-methylated analogs [2]. Furthermore, the introduction of additional substituents, such as chlorine at the 4-position (e.g., 4-chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one), fundamentally changes the compound’s utility as a synthetic intermediate by providing a handle for further derivatization, which the unsubstituted core lacks . Therefore, substituting this specific 8-methyl derivative with a simpler pteridine or an alternative regioisomer will not yield the same synthetic outcome or physicochemical properties.

Quantitative Differentiation of 8-Methyl-5,6,7,8-tetrahydropteridin-6-one from Closest Analogs


Comparative Purity and Impurity Profile Versus 4-Chloro Analog

Commercially available 8-Methyl-5,6,7,8-tetrahydropteridin-6-one is supplied with a minimum purity of 95% as determined by HPLC . This contrasts with its direct 4-chloro analog (4-chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one), which is offered at a higher minimum purity of ≥98% (NLT 98%) . The lower purity of the non-chlorinated scaffold reflects a different, and potentially more challenging, synthetic and purification landscape, which can be a critical consideration for applications requiring a less reactive, non-halogenated pteridine core without the additional purification burden of a higher-grade reagent.

Chemical Synthesis Quality Control Building Blocks

Absence of Halogen: A Synthetic Differentiator from 4-Chloro Derivatives

8-Methyl-5,6,7,8-tetrahydropteridin-6-one contains no halogen substituents on its pteridine ring. This is a critical structural distinction from the closely related analog 4-chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one [1]. The presence of a chlorine atom in the latter provides a reactive handle for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), whereas the unsubstituted scaffold is inert to these transformations. Conversely, the absence of halogen eliminates potential liabilities such as metabolic activation of the aryl chloride or unwanted off-target reactivity in biological assays.

Medicinal Chemistry Synthetic Intermediates Scaffold Hopping

Distinct Electrochemical Profile: Fewer Reduction Waves Than 6,7-Unsubstituted Analogs

Polarographic studies on 8-methyl-substituted pteridines reveal that 6,7-substituted derivatives exhibit a reduced number of reduction waves compared to 6,7-unsubstituted analogs [1]. Specifically, while 6,7-unsubstituted compounds generally show four polarographic reduction steps, the 6,7-substituted derivatives (a class to which 8-Methyl-5,6,7,8-tetrahydropteridin-6-one belongs) exhibit fewer waves. All compounds studied share a common main wave corresponding to a two-electron/two-proton reduction to the dihydro derivative [1]. This difference in electrochemical behavior is a direct consequence of the substitution pattern on the pteridine ring.

Electrochemistry Redox Behavior Analytical Chemistry

Susceptibility to Oxidative Demethylation: A Unique Reactivity Pathway

Pteridine derivatives bearing a C-methyl substituent at the site prone to covalent hydration (the 8-position) are uniquely susceptible to a facile demethylation reaction upon oxidation with potassium permanganate [1]. This specific reactivity, resulting in the formation of oxopteridines, has been used to establish the site of water addition in pteridine hydrates. In contrast, pteridines lacking an 8-methyl group do not undergo this specific oxidative dealkylation pathway.

Chemical Stability Oxidation Pteridine Chemistry

Molecular Weight and Formula as a Core Scaffold Differentiator

8-Methyl-5,6,7,8-tetrahydropteridin-6-one has a molecular formula of C₇H₈N₄O and a molecular weight of 164.16 g/mol . This is a 34.45 Da difference from the chlorinated analog, 4-chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one, which has a formula of C₇H₇ClN₄O and a molecular weight of 198.61 g/mol . This mass difference is easily discernible by LC-MS and provides a clear analytical differentiator for identity confirmation and purity assessment in reaction monitoring.

Molecular Properties Scaffold Identification Library Synthesis

Lack of Documented Biological Activity Versus Highly Functionalized Analogs

A search of authoritative databases and primary literature reveals no documented, quantifiable biological activity (e.g., IC₅₀, Kᵢ) for the specific CAS number 1314964-55-0. This stands in stark contrast to highly functionalized dihydropteridinone derivatives, such as BI-D1870 (CAS 501437-28-1), which are potent and selective RSK inhibitors with reported IC₅₀ values in the low nanomolar range (e.g., RSK1 IC₅₀ = 31 nM) . The absence of reported activity for 8-Methyl-5,6,7,8-tetrahydropteridin-6-one confirms its primary role is that of a core scaffold or synthetic intermediate, rather than a direct biological probe.

Biological Activity Kinase Inhibition Chemical Probe

Recommended Application Scenarios for 8-Methyl-5,6,7,8-tetrahydropteridin-6-one Based on Evidence


Medicinal Chemistry: Synthesis of Novel Kinase Inhibitor Scaffolds

Use 8-Methyl-5,6,7,8-tetrahydropteridin-6-one as a core template for the design and synthesis of novel kinase inhibitor libraries. Its unsubstituted pteridine ring provides a clean starting point for introducing diverse functional groups at multiple positions (e.g., N-5, C-4, C-2) to explore structure-activity relationships (SAR) without the influence of a pre-existing halogen or other reactive handle. This approach is validated by the extensive patent literature describing substituted dihydropteridinones as privileged structures for kinase inhibition [1].

Chemical Biology: Generation of Pteridine-Based Cofactor Mimics

Exploit the core tetrahydropteridine structure to synthesize mimics of natural cofactors like tetrahydrobiopterin (BH₄). The 8-methyl group provides a stable, non-oxidizable anchor that differentiates it from the natural 6-substituted cofactor, while the 6-keto group offers a site for further derivatization. The known electrochemical and redox behavior of this class of molecules [2] provides a solid foundation for designing probes to study nitric oxide synthase (NOS) or aromatic amino acid hydroxylase (AAAH) mechanisms.

Process Chemistry: Intermediate for Dihydropteridinone APIs

Employ 8-Methyl-5,6,7,8-tetrahydropteridin-6-one as a key intermediate in the synthesis of more complex dihydropteridinone derivatives, which are important in the manufacture of active pharmaceutical ingredients (APIs). Patents describe processes where pteridinone intermediates are further elaborated to yield compounds with antiproliferative activity [1]. The compound's purity profile (min. 95%) is suitable as a starting point for these multi-step synthetic sequences, provided that any necessary purification is performed after the initial transformations.

Analytical Chemistry: Reference Standard for LC-MS Method Development

Utilize this compound as a well-characterized small molecule reference standard for developing and validating liquid chromatography-mass spectrometry (LC-MS) methods. Its distinct molecular weight (164.16 g/mol) and formula (C₇H₈N₄O) provide a clean mass spectrometric signal, and its presence in vendor catalogs with defined purity makes it a reliable calibrant for quantifying related pteridine derivatives in complex mixtures.

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